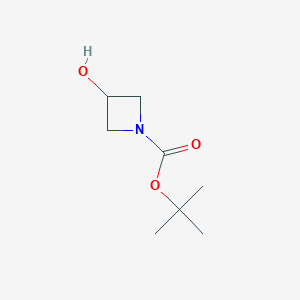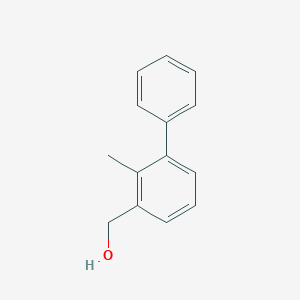![molecular formula C47H50N2O9 B137519 4-[2-[2-[bis(4-methoxyphenyl)-phenylmethoxy]ethyl-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propyl]amino]ethoxy]-4-oxobutanoic acid CAS No. 151265-16-6](/img/structure/B137519.png)
4-[2-[2-[bis(4-methoxyphenyl)-phenylmethoxy]ethyl-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propyl]amino]ethoxy]-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(N-((9-Fluorenylmethoxy)carbonyl)-3-aminoprop-1-yl)-N-(O-(4,4’-dimethoxytrityl)-2-oxyethyl)-N-(O-(3-carboxylpropionyl)-2-oxyethyl)amine is a synthetic organic compound that features multiple functional groups, including fluorenylmethoxycarbonyl (Fmoc), dimethoxytrityl (DMT), and carboxylpropionyl groups. These groups are often used in the synthesis of peptides and oligonucleotides due to their protective properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(N-((9-Fluorenylmethoxy)carbonyl)-3-aminoprop-1-yl)-N-(O-(4,4’-dimethoxytrityl)-2-oxyethyl)-N-(O-(3-carboxylpropionyl)-2-oxyethyl)amine typically involves multiple steps:
Protection of Amino Groups: The amino group is protected using the fluorenylmethoxycarbonyl (Fmoc) group.
Attachment of Linkers: The 3-aminoprop-1-yl and 2-oxyethyl linkers are attached through nucleophilic substitution reactions.
Protection of Hydroxyl Groups: The hydroxyl groups are protected using the dimethoxytrityl (DMT) group.
Industrial Production Methods
Industrial production of this compound would likely involve automated peptide synthesizers or oligonucleotide synthesizers, which can handle the complex sequence of protection and deprotection steps efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and amino groups.
Reduction: Reduction reactions can be used to remove protective groups.
Substitution: Nucleophilic substitution reactions are common in the synthesis and modification of this compound.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, alcohols.
Major Products
The major products formed from these reactions depend on the specific protective groups and linkers used. For example, deprotection of the Fmoc group yields the free amine.
Scientific Research Applications
Chemistry
Peptide Synthesis: The compound is used as an intermediate in the synthesis of peptides.
Oligonucleotide Synthesis: It is also used in the synthesis of oligonucleotides.
Biology
Protein Engineering: The compound can be used to introduce specific modifications into proteins.
Gene Editing: It is used in the synthesis of oligonucleotides for CRISPR-Cas9 gene editing.
Medicine
Drug Development: The compound is used in the development of peptide-based drugs.
Diagnostics: It is used in the synthesis of diagnostic probes.
Industry
Biotechnology: The compound is used in various biotechnological applications, including the synthesis of bioconjugates.
Mechanism of Action
The mechanism of action of N-(N-((9-Fluorenylmethoxy)carbonyl)-3-aminoprop-1-yl)-N-(O-(4,4’-dimethoxytrityl)-2-oxyethyl)-N-(O-(3-carboxylpropionyl)-2-oxyethyl)amine involves the selective protection and deprotection of functional groups. The Fmoc group protects the amino group, the DMT group protects the hydroxyl group, and the carboxylpropionyl group introduces a carboxyl functionality.
Comparison with Similar Compounds
Similar Compounds
N-(9-Fluorenylmethoxycarbonyl)-L-alanine: Used in peptide synthesis.
N-(tert-Butoxycarbonyl)-L-alanine: Another protective group used in peptide synthesis.
N-(9-Fluorenylmethoxycarbonyl)-L-lysine: Used in the synthesis of modified peptides.
Uniqueness
N-(N-((9-Fluorenylmethoxy)carbonyl)-3-aminoprop-1-yl)-N-(O-(4,4’-dimethoxytrityl)-2-oxyethyl)-N-(O-(3-carboxylpropionyl)-2-oxyethyl)amine is unique due to its combination of protective groups and linkers, which allows for the selective modification of peptides and oligonucleotides.
Properties
CAS No. |
151265-16-6 |
|---|---|
Molecular Formula |
C47H50N2O9 |
Molecular Weight |
786.9 g/mol |
IUPAC Name |
4-[2-[2-[bis(4-methoxyphenyl)-phenylmethoxy]ethyl-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propyl]amino]ethoxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C47H50N2O9/c1-54-37-21-17-35(18-22-37)47(34-11-4-3-5-12-34,36-19-23-38(55-2)24-20-36)58-32-30-49(29-31-56-45(52)26-25-44(50)51)28-10-27-48-46(53)57-33-43-41-15-8-6-13-39(41)40-14-7-9-16-42(40)43/h3-9,11-24,43H,10,25-33H2,1-2H3,(H,48,53)(H,50,51) |
InChI Key |
CUHVXRARNHVNQW-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCCN(CCCNC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)CCOC(=O)CCC(=O)O |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCCN(CCCNC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)CCOC(=O)CCC(=O)O |
Key on ui other cas no. |
151265-16-6 |
Synonyms |
N-(N-((9-fluorenylmethoxy)carbonyl)-3-aminoprop-1-yl)-N-(O-(4,4'-dimethoxytrityl)-2-oxyethyl)-N-(O-(3-carboxylpropionyl)-2-oxyethyl)amine N-APHEA-mSuc |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3,4-Trimethyl-2H-furo[2,3-c]pyrazole](/img/structure/B137436.png)
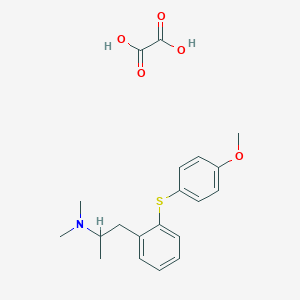
![2-[4-(Trifluoromethyl)phenyl]-1,3-benzothiazole](/img/structure/B137440.png)

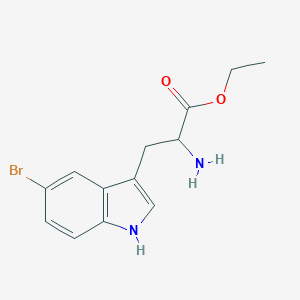
![3,5-Dimethyl-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B137448.png)
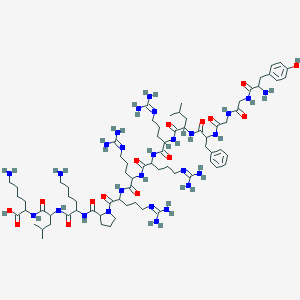
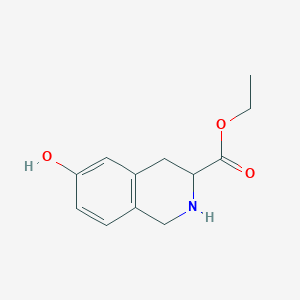
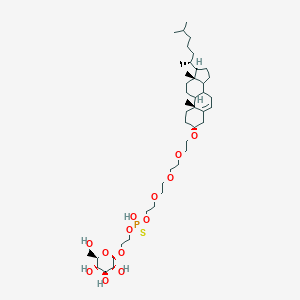
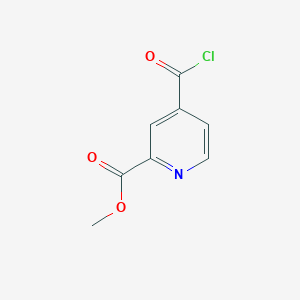
![1-(1H-imidazo[4,5-c]pyridin-4-yl)ethanone](/img/structure/B137457.png)
